N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide
Description
N-{4-[5-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide is a structurally complex molecule featuring a 1,2,3-triazole core substituted with a 4-methoxyphenyl group and a benzamide moiety modified with a piperidine sulfonyl group.
The synthesis of such compounds often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the 1,2,3-triazole ring, as demonstrated in for analogous piperidine-triazole derivatives . The methoxyphenyl group may enhance lipophilicity and electronic effects, while the piperidine sulfonyl moiety could improve solubility and binding affinity through hydrogen bonding or steric interactions .
Properties
IUPAC Name |
N-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4S/c1-36-24-13-5-20(6-14-24)26-19-28-30-32(26)23-11-9-22(10-12-23)29-27(33)21-7-15-25(16-8-21)37(34,35)31-17-3-2-4-18-31/h5-16,19H,2-4,17-18H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLDMRAPYPYTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Piperidine Sulfonyl Benzamide Moiety: This can be synthesized through sulfonylation reactions followed by amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the triazole ring or the sulfonyl group.
Substitution: Various substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Structural Modifications and Activity
- Triazole Substitutions : The 4-methoxyphenyl group in the target compound contrasts with the tert-butyl (SI112), bromophenyl (), or carbohydrate hybrids (). Methoxy groups may enhance membrane permeability compared to bulky tert-butyl or polar carbohydrate moieties .
- Piperidine vs. Other Amines : The piperidine sulfonyl group in the target compound differs from morpholine () or trifluoroacetyl-piperidine (). Sulfonyl groups often improve metabolic stability and target binding .
- Benzamide Variations : The benzamide scaffold is shared with Ubaditinib () and androgen receptor degraders (), suggesting versatility in targeting kinases or nuclear receptors .
Biological Activity
N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial, antifungal, and enzyme inhibition activities.
Chemical Structure and Synthesis
The compound features a triazole ring connected to a piperidine sulfonamide moiety. Its synthesis has been detailed in various studies, highlighting methods such as nucleophilic substitution and alkylation reactions . The molecular formula is .
Antibacterial Activity
In vitro Studies : The antibacterial properties of this compound have been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicate that it exhibits significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For example, compounds related to the triazole structure have shown MIC values ranging from 12.5 to 25 μg/mL against methicillin-resistant strains .
Mechanism of Action : The mechanism underlying the antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .
Antifungal Activity
Research has also explored the antifungal potential of this compound. It has demonstrated effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The MIC values reported for these fungi range from 1.6 μg/mL to 25 μg/mL, indicating potent antifungal activity .
Enzyme Inhibition Properties
The compound has been assessed for its ability to inhibit key enzymes such as cholinesterase and α-glucosidase. These enzymes are critical in various physiological processes, including neurotransmission and carbohydrate metabolism. Inhibitory assays revealed that derivatives of this compound can effectively inhibit these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and diabetes .
Case Studies and Research Findings
Several case studies highlight the biological activity of similar triazole derivatives:
- Case Study 1 : A derivative showed over 95% inhibition of Trypanosoma cruzi at a concentration of 50 μg/mL, indicating potential for antiparasitic applications .
- Case Study 2 : Another study reported that triazole derivatives exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria, with activity linked to hydrophobic substituents on the triazole ring .
Summary Table of Biological Activities
| Activity Type | Target Organisms | MIC Values (μg/mL) | Comments |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 12.5 - 25 | Effective against MRSA |
| Escherichia coli | 12.5 - 25 | Comparable to standard antibiotics | |
| Antifungal | Candida albicans | 1.6 - 25 | Potent antifungal activity |
| Aspergillus niger | 12.5 - 25 | Effective against multiple fungal strains | |
| Enzyme Inhibition | Cholinesterase | Not specified | Potential application in Alzheimer’s treatment |
| α-Glucosidase | Not specified | Potential application in diabetes management |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
